3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-8-fluoro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO3S/c16-9-3-1-4-10(7-9)22(20,21)13-8-18-14-11(15(13)19)5-2-6-12(14)17/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZHOTRHJLPROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CNC3=C(C2=O)C=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Fluorinated Aniline Derivatives
The 8-fluoroquinolin-4(1H)-one scaffold is typically constructed via cyclization reactions. A common approach involves the Conrad-Limpach synthesis, where β-keto esters react with fluorinated anilines. For instance, 5-fluoroanthranilic acid undergoes condensation with ethyl acetoacetate under acidic conditions to yield 8-fluoro-4-hydroxyquinoline. Subsequent oxidation with potassium permanganate or hydrogen peroxide converts the hydroxyl group to a ketone, forming the quinolin-4-one core.
Alternative Ring-Closure Strategies
Skraup or Doebner-Miller cyclization methods are also employed. For example, heating 3-fluoroaniline with glycerol and sulfuric acid introduces the quinoline backbone, followed by oxidation to the quinolinone. These methods emphasize the importance of fluorine’s electronic effects in directing cyclization regiochemistry.
Sulfonylation at Position 3
Triflate Intermediate Formation
To install the sulfonyl group at position 3, the hydroxyl group of 3-hydroxy-8-fluoroquinolin-4-one is first converted to a triflate. Treatment with triflic anhydride (Tf₂O) in dichloromethane (DCM) and triethylamine (Et₃N) at 0°C generates the reactive triflate:
$$
\text{3-Hydroxy-8-fluoroquinolin-4-one} + \text{Tf}2\text{O} \xrightarrow{\text{Et}3\text{N, DCM}} \text{3-Triflyloxy-8-fluoroquinolin-4-one}
$$
This intermediate is critical for subsequent nucleophilic displacement.
Palladium-Catalyzed Coupling with Sulfinate Salts
The triflate undergoes cross-coupling with sodium 3-chlorophenylsulfinate under palladium catalysis. Using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in dimethylformamide (DMF) at 80°C facilitates the formation of the C–SO₂ bond:
$$
\text{3-Triflyloxy-8-fluoroquinolin-4-one} + \text{NaSO}2\text{C}6\text{H}4\text{Cl-3} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{3-[(3-Chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one}
$$
Yields for this step range from 45–66% after column chromatography.
Direct Sulfonylation via Electrophilic Substitution
Friedel-Crafts Sulfonylation
In the presence of AlCl₃, 8-fluoroquinolin-4(1H)-one undergoes electrophilic substitution at position 3. 3-Chlorophenylsulfonyl chloride acts as the electrophile, with the ketone at position 4 directing sulfonylation to the meta position:
$$
\text{8-Fluoroquinolin-4(1H)-one} + \text{ClC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{AlCl}3} \text{3-[(3-Chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one}
$$
This method avoids multi-step intermediates but requires careful control of reaction stoichiometry to prevent over-sulfonation.
Radical Sulfonation Approaches
Recent advances employ photoredox catalysis to generate sulfonyl radicals from 3-chlorophenylsulfinic acid. The radical selectively adds to the electron-deficient position 3 of the quinolinone, followed by oxidation to the sulfone:
$$
\text{8-Fluoroquinolin-4(1H)-one} + \text{HSO}2\text{C}6\text{H}4\text{Cl-3} \xrightarrow{\text{Ir(ppy)}3, \text{light}} \text{3-[(3-Chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one}
$$
This method offers improved regioselectivity and milder conditions compared to traditional electrophilic routes.
Functional Group Interconversion Strategies
Thioether Oxidation Pathway
A thioether intermediate is synthesized by reacting 3-bromo-8-fluoroquinolin-4-one with 3-chlorothiophenol in the presence of CuI and L-proline. Subsequent oxidation with hydrogen peroxide converts the thioether to the sulfone:
$$
\text{3-Bromo-8-fluoroquinolin-4-one} + \text{HS-C}6\text{H}4\text{Cl-3} \xrightarrow{\text{CuI}} \text{3-(3-Chlorophenylthio)-8-fluoroquinolin-4-one} \xrightarrow{\text{H}2\text{O}2} \text{Target Compound}
$$
This two-step process achieves yields of 70–85%.
Mitsunobu Coupling with Sulfinic Acids
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group at position 3 is displaced by a 3-chlorophenylsulfinic acid derivative:
$$
\text{3-Hydroxy-8-fluoroquinolin-4-one} + \text{HSO}2\text{C}6\text{H}4\text{Cl-3} \xrightarrow{\text{DEAD, PPh}3} \text{Target Compound}
$$
This method is advantageous for acid-sensitive substrates but requires anhydrous conditions.
Optimization and Scale-Up Considerations
Solvent and Base Selection
Polar aprotic solvents like DMF or DMSO enhance sulfonate solubility, while bases such as K₂CO₃ or Et₃N neutralize HCl byproducts during sulfonyl chloride reactions. For example, coupling 3-triflyloxyquinolinone with sodium sulfinate in DMF at 100°C for 12 hours achieves complete conversion.
Chemical Reactions Analysis
Types of Reactions
3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including 3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one, exhibit notable antimicrobial properties. A study highlighted that similar compounds demonstrated significant inhibition against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the sulfonyl group enhances the compound's interaction with microbial targets, potentially disrupting essential cellular processes .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. A study involving selective phosphodiesterase inhibitors showed that related tetrahydroquinoline derivatives could reduce inflammatory responses in animal models. This effect is attributed to the modulation of cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in inflammatory pathways .
Synthesis and Derivatives
The synthesis of 3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one typically involves multi-step organic reactions, including the formation of the quinoline core followed by sulfonation. The synthetic routes often lead to various derivatives that can be screened for enhanced biological activity .
Study 1: Antimicrobial Efficacy
A series of synthesized quinoline derivatives were tested for antimicrobial activity. Among them, 3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one exhibited significant inhibition against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics .
Study 2: Anti-inflammatory Mechanism
In a controlled study on mice models with induced inflammation, administration of the compound resulted in a marked reduction in inflammatory markers compared to untreated controls. This suggests that it may be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Key Structural Features and Analog Identification
The compound belongs to a broader class of chloro- and fluoro-substituted quinolines. Below is a comparative analysis of structurally related analogs (Table 1):
Table 1: Structural Comparison of Quinoline Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The sulfonyl group in QV-9219 and HR308363 enhances polarity and may improve solubility in polar solvents compared to non-sulfonylated analogs like OR-2447 .
- Fluorine Substitution: QV-9219 (8-F) and HR308363 (6,7-F₂) demonstrate how fluorine position impacts electronic distribution. The 8-fluoro substituent in QV-9219 likely reduces basicity of the quinolinone nitrogen, whereas multiple fluorines in HR308363 could amplify lipophilicity .
Computational and Analytical Tools for Further Study
Advanced computational methods, such as Multiwfn (), could analyze electron localization functions (ELF) or electrostatic potentials to predict reactivity and interaction sites . Density functional theory (DFT) approaches () might elucidate the correlation between electronic structure and observed purity or stability .
Biological Activity
Overview
3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one is a synthetic organic compound classified within the quinoline derivatives. Its unique structure, characterized by a quinoline core substituted with a sulfonyl group, a chlorine atom on the phenyl ring, and a fluorine atom at the 8-position, has garnered attention for its potential biological activities. This compound is particularly noted for its interactions with various biological targets, including enzymes and receptors, which can lead to therapeutic applications in different medical fields.
- Molecular Formula : C15H9ClFNO3S
- Molecular Weight : 337.8 g/mol
- CAS Number : 1779131-80-4
- IUPAC Name : 3-(3-chlorophenyl)sulfonyl-8-fluoro-1H-quinolin-4-one
The biological activity of 3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one primarily involves its ability to inhibit specific enzymes by binding to their active sites. This interaction effectively blocks substrate access and catalytic activity. Additionally, the compound may modulate signal transduction pathways through receptor interactions, influencing cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Quinoline derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds similar to 3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one exhibit significant antibacterial and antifungal activities.
| Study | Organism Tested | Result |
|---|---|---|
| E. coli | Inhibition Zone: 15 mm | |
| S. aureus | Minimum Inhibitory Concentration (MIC): 32 µg/mL | |
| C. albicans | MIC: 64 µg/mL |
Anti-inflammatory Activity
Research indicates that this compound may possess anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS), which is implicated in inflammatory responses.
- Case Study : A study demonstrated that the compound reduced nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent .
Anticancer Potential
The quinoline scaffold is associated with various anticancer activities. Preliminary studies have suggested that 3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one may induce apoptosis in cancer cell lines.
Research Findings
Recent investigations into the pharmacological effects of this compound have revealed promising results:
- In vitro Studies : The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
- In vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, indicating its potential efficacy as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one, and how can its purity be validated?
- Synthesis : The compound is typically synthesized via multi-step reactions involving sulfonation, fluorination, and cyclization. For example, sulfonyl chloride intermediates may react with fluorinated quinoline precursors under controlled conditions (e.g., dichloromethane as solvent, room temperature) .
- Characterization : Nuclear Magnetic Resonance (NMR) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodology :
- Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis.
- Stability : Perform accelerated degradation studies (e.g., exposure to heat, light, or varying pH) monitored via HPLC to track decomposition products .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Approach :
- Enzyme Inhibition : Use fluorogenic substrates to measure inhibition of target enzymes (e.g., kinases, proteases) at varying compound concentrations.
- Antimicrobial Activity : Conduct broth microdilution assays against bacterial/fungal strains to determine minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?
- Strategies :
- Catalyst Screening : Test palladium catalysts (e.g., PdCl₂(PPh₃)₂) for cross-coupling steps, as seen in analogous quinoline syntheses .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) with non-polar alternatives to balance reaction rate and selectivity .
Q. What computational tools can predict the compound’s reactivity and interaction with biological targets?
- Methods :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites .
- Molecular Docking : Simulate binding affinities with protein targets (e.g., PARP1) using software like AutoDock Vina, referencing structural analogs .
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities?
- Workflow :
- Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures).
- Data Collection : Use synchrotron radiation for high-resolution diffraction data.
- Refinement : Apply SHELXL for structure solution, leveraging its robust handling of twinned data and anisotropic displacement parameters .
Contradiction Analysis
- Sulfonation Methods : and describe sulfonation using sulfonyl chlorides, but the substrates differ (quinoline vs. β-lactamase inhibitors). Researchers must validate reaction compatibility for their specific target.
- Catalyst Selection : While PdCl₂(PPh₃)₂ is effective in cross-coupling ( ), alternative catalysts (e.g., Ni-based) may require testing for cost or efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
